1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3S/c12-9-4-3-7(17-9)6-13-5-1-2-8(10(13)14)11(15)16/h1-5H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSFARJPRLYACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presenting data tables and case studies to highlight its relevance in drug development.
Molecular Characteristics
- Molecular Formula : C13H10BrN2O3S
- Molecular Weight : 336.19 g/mol
- IUPAC Name : this compound
- InChI Key : ZBZRFOFIUVGXRA-UHFFFAOYSA-M
The compound features a dihydropyridine core, which is known for its diverse pharmacological properties, including antihypertensive and anti-inflammatory effects.
Anticancer Properties
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study assessing the cytotoxic activity of related compounds showed that several derivatives displayed over 50% inhibition in the HCT-15 (human colorectal adenocarcinoma) cell line .
Table 1: Cytotoxic Activity of Dihydropyridine Derivatives
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 1 | U251 | 45 |
| 2 | PC-3 | 60 |
| 3 | K-562 | 70 |
| 4 | HCT-15 | 55 |
| 5 | MCF-7 | 50 |
The mechanism of action for these compounds often involves the interaction with key proteins involved in apoptosis pathways, such as PARP-1. Docking studies revealed that certain derivatives bind effectively to PARP-1, suggesting their potential as anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, dihydropyridine derivatives have also shown antimicrobial activity. A study evaluated their effectiveness against various Gram-positive and Gram-negative bacteria, indicating that some compounds could inhibit bacterial growth effectively .
Table 2: Antimicrobial Activity of Dihydropyridine Derivatives
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | P. aeruginosa | 64 µg/mL |
The biological activity of This compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : It potentially interacts with specific receptors that regulate apoptosis.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Study on Cytotoxicity
In a recent study published in MDPI, researchers synthesized a series of dihydropyridine derivatives and assessed their cytotoxic effects on multiple cancer cell lines . The results indicated that certain compounds exhibited strong antiproliferative effects, particularly against HCT-15 and MCF-7 cells.
Docking Studies
Docking simulations were conducted to predict the binding affinity of these compounds to PARP-1. The most promising candidates demonstrated significant binding energy values, suggesting a strong interaction that could translate into therapeutic efficacy against cancer .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs are compared in Table 1 , highlighting substituent diversity and its impact on properties:
Table 1: Structural Comparison of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives
Key Observations :
- Substituent Position: Bromothiophene at N1 (target compound) vs. C6 () alters electronic effects and steric accessibility.
- Functional Groups : The presence of hydroxyl (e.g., 5a) or fluorine (e.g., difluorobenzyl analog) groups enhances polarity and metabolic stability, whereas bromothiophene increases lipophilicity .
Physicochemical Properties
Table 2: Physical and Spectral Data
Preparation Methods
General Synthetic Approach
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives typically employs heterocyclization reactions starting from aminomethylidene derivatives of Meldrum’s acid and cyano(thio)acetamide analogs. This method provides a robust route to the pyridine core with high regioselectivity and yields.
Step 1: Formation of Aminomethylidene Derivative of Meldrum’s Acid
The initial intermediate is prepared by condensation of Meldrum’s acid with aniline derivatives under controlled conditions, producing a stable aminomethylidene intermediate.
Step 2: Cyclization with Cyano(thio)acetamide
The aminomethylidene derivative is reacted with cyano(thio)acetamide in ethanol at ambient temperature for 24 hours. Acidification with concentrated hydrochloric acid to pH 5 induces cyclization, yielding the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core.
Step 3: Regioselective Alkylation at the Sulfur Atom
The thiophene ring is introduced by reaction with alkyl halides, which selectively alkylate the sulfur atom of the cyano(thio)acetamide intermediate, forming sulfide linkages. This step is critical for incorporating the bromothiophen-2-ylmethyl substituent regioselectively.
Specific Preparation of 1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
While direct detailed protocols for this exact compound are scarce, the synthesis can be extrapolated from the general methods of related derivatives with brominated thiophene moieties:
-
- Aminomethylidene Meldrum’s acid derivative
- 5-Bromothiophen-2-ylmethyl halide (e.g., bromide or chloride)
- Cyano(thio)acetamide or its analog
-
- The aminomethylidene derivative and cyano(thio)acetamide are mixed in ethanol and stirred for 24 hours at room temperature.
- The reaction mixture is acidified to pH 5 with concentrated HCl and maintained for 3 hours to precipitate the dihydropyridine intermediate.
- The precipitate is filtered and washed.
- The intermediate is then treated with 5-bromothiophen-2-ylmethyl halide under basic conditions (e.g., KOH) to achieve regioselective alkylation at the sulfur atom, forming the target compound.
Alternative Synthetic Routes and Related Methods
Other approaches to synthesize related 2-oxo-dihydropyridine carboxylic acids involve:
-
This method, though applied to different substituted dihydropyridines, uses dimethyl oxalate and aminoacetaldehyde dimethyl acetal as starting materials, with lithium hydride in methanol at controlled temperatures (-25 to 40 °C). Subsequent hydrolysis and acidification afford the pyridine carboxylic acid core.
Patent-reported methods for heteroaryl-substituted dihydropyridine derivatives:
Patents describe the formation of various 2-oxo-3,4-dihydropyridine-5-carboxylates with heteroaryl methyl substituents, including bromothiophenyl groups, via cyclization and substitution reactions. These methods emphasize regioselective alkylation and the formation of pharmaceutically relevant salts and solvates.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aminomethylidene formation | Meldrum’s acid + aniline derivative | Room temperature | ~1.5 hours | - | Intermediate for cyclization |
| Cyclization | Aminomethylidene derivative + cyano(thio)acetamide + EtOH | Room temperature | 24 hours | 68-74 | Acidify to pH 5 with HCl for 3 hours |
| Regioselective alkylation | 5-Bromothiophen-2-ylmethyl halide + KOH | Room temperature | Several hours | - | Alkylation at sulfur atom of thiophene |
Research Findings and Notes
- The regioselectivity of alkylation at the sulfur atom in the thiophene ring is a key feature, enabling selective substitution without affecting the pyridine ring.
- Attempts to prepare similar compounds starting from malononitrile dimers were unsuccessful, indicating the necessity of the Meldrum’s acid-based pathway for this scaffold.
- The synthetic route is adaptable to various substituted thiophenes, allowing for structural diversification in medicinal chemistry applications.
- Reaction conditions such as temperature control during lithium hydride addition and acid quenching are crucial for high purity and yield in alternative methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
